6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
The synthesis of 6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature settings to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, and they can be tailored to achieve desired chemical properties for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the disruption of cancer cell proliferation . Additionally, its interaction with other cellular targets, such as kinases and receptors, contributes to its diverse pharmacological effects .
Comparison with Similar Compounds
6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazolo[5,4-d]thiazoles:
Pyrido[2,3-d]pyrimidin-7-ones: These compounds have a pyridine ring fused to the pyrimidine core, resulting in distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H30N4OS3 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;6-phenyl-3-(2-phenylethyl)-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3OS3.C6H15N/c23-17-15-16(20-18(24)22(17)14-9-5-2-6-10-14)21(19(25)26-15)12-11-13-7-3-1-4-8-13;1-4-7(5-2)6-3/h1-10H,11-12H2,(H,20,24);4-6H2,1-3H3 |
InChI Key |
KAFAUHULNCWUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C(=S)N3)C4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
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